molecular formula C13H11IO4S B8783353 Hydroxy tosyloxy iodobenzene

Hydroxy tosyloxy iodobenzene

Cat. No.: B8783353
M. Wt: 390.20 g/mol
InChI Key: FSXLZUKMPRDBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy tosyloxy iodobenzene is a useful research compound. Its molecular formula is C13H11IO4S and its molecular weight is 390.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

2.1. Synthesis of Diaryliodonium Salts

One of the prominent applications of HTIB is in the synthesis of diaryliodonium salts, which are valuable intermediates in organic synthesis. A study demonstrated that HTIB could effectively oxidize thiophenes to form thienyliodonium salts with high yields, utilizing fluoroalcohol solvents to enhance reaction rates . These salts are crucial for applications in photolithography and as photoacid generators in cationic polymerization .

Reaction Type Substrate Product Yield (%)
HTIB with ThiophenesVarious ThiophenesThienyliodonium SaltsExcellent
HTIB with Enol EstersAromatic Enol Estersα-Tosyloxy KetonesHigh

2.2. Oxidative Hydrolysis and α-Tosyloxylation

HTIB has also been employed in the oxidative hydrolysis of haloalkenes, leading to the formation of α-halo ketones via a release-and-catch mechanism . This method allows for the conversion of enol esters into α-tosyloxy ketones efficiently, demonstrating HTIB's broad substrate compatibility.

Reaction Type Substrate Type Product Yield (%)
Oxidative HydrolysisHaloalkenesα-Halo KetonesVariable
α-TosyloxylationEnol Estersα-Tosyloxy KetonesHigh

3.1. Application in Polymer Chemistry

In a notable case study, HTIB was utilized as a key reagent in the development of a novel metal-free oxidative cross-biaryl coupling method involving heteroaromatic compounds . This methodology not only simplified the synthesis process but also enhanced the efficiency of producing complex organic materials used in polymer chemistry.

3.2. Drug Release Mechanisms

Recent research explored using HTIB in mechanochemical drug release systems, where it facilitated controlled release through disulfide scission mechanisms within polymer matrices . This application highlights HTIB's potential beyond traditional organic synthesis, paving the way for innovative drug delivery systems.

Properties

Molecular Formula

C13H11IO4S

Molecular Weight

390.20 g/mol

IUPAC Name

(2-hydroxy-6-iodophenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C13H11IO4S/c1-9-5-7-10(8-6-9)19(16,17)18-13-11(14)3-2-4-12(13)15/h2-8,15H,1H3

InChI Key

FSXLZUKMPRDBFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2I)O

Origin of Product

United States

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